molecular formula C11H13BrO B7867233 3-Bromobenzyl-(3-butene)ether

3-Bromobenzyl-(3-butene)ether

Cat. No.: B7867233
M. Wt: 241.12 g/mol
InChI Key: GVIOYNDGGGDLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromobenzyl-(3-butene)ether is an organic compound with the molecular formula C11H13BrO. It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butene ether moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromobenzyl-(3-butene)ether can be achieved through several methods. One common approach is the Williamson ether synthesis, which involves the reaction of a bromobenzyl halide with an alkoxide ion. The reaction typically proceeds under basic conditions, often using sodium hydride (NaH) as the base .

Another method involves the bromination of benzyl-(3-butene)ether. This reaction can be carried out using bromine (Br2) in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds through the formation of a bromonium ion intermediate, followed by nucleophilic attack by the butene ether .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromobenzyl-(3-butene)ether undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The butene moiety can be oxidized to form epoxides or diols, depending on the oxidizing agent used.

    Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

3-Bromobenzyl-(3-butene)ether finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromobenzyl-(3-butene)ether involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butene moiety can undergo addition reactions with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of its substituents .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-(3-butene)ether: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Chlorobenzyl-(3-butene)ether: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    3-Bromobenzyl-(2-butene)ether: Positional isomer with the butene moiety in a different position, affecting its reactivity.

Properties

IUPAC Name

1-bromo-3-(but-3-enoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h2,4-6,8H,1,3,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIOYNDGGGDLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.